molecular formula C8H11FO2 B2800556 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287280-22-0

3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2800556
CAS No.: 2287280-22-0
M. Wt: 158.172
InChI Key: DXUAKRPOLNTXTN-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a fluoroethyl group and a carboxylic acid functional group makes this compound particularly interesting for various scientific applications.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Fluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in materials science and drug discovery as valuable bioisosteres . They can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The exact mode of action of 3-(2-Fluoroethyl)bicyclo[11The bcp motif, to which this compound belongs, is known to add three-dimensional character and saturation to compounds . This can potentially alter the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that they may affect a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Fluoroethyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

The specific molecular and cellular effects of 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities , suggesting that they may have significant effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Fluoroethyl)bicyclo[11The incorporation of a fluorine atom into organic compounds, as is the case with this compound, could dramatically alter the acidity/basicity of the neighboring functional groups . This suggests that the compound’s action could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: The use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Solvents: Solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Uniqueness

3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUAKRPOLNTXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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